Rhamnazin 3-rutinoside

Description

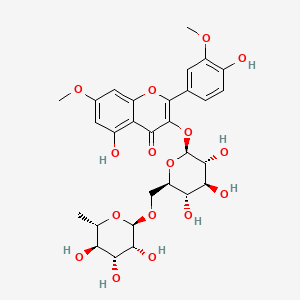

Structure

2D Structure

3D Structure

Properties

CAS No. |

64527-08-8 |

|---|---|

Molecular Formula |

C29H34O16 |

Molecular Weight |

638.6 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

InChI Key |

JUIYKRQGQJORHH-BDAFLREQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Related CAS |

64527-08-8 |

Origin of Product |

United States |

Occurrence and Natural Distribution of Rhamnazin 3 Rutinoside

Botanical Sources and Plant Families

Presence in Sarcocornia fruticosa

Rhamnazin (B190346) 3-rutinoside has been successfully isolated and identified from the leaves of Sarcocornia fruticosa, a coastal plant. sci-hub.runih.gov A study utilizing an aqueous methanol (B129727) extract of leaves from this plant, collected in Saudi Arabia, identified rhamnazin 3-O-rutinoside among several other flavonol compounds. sci-hub.rumdpi.comresearchgate.net Notably, this was the first instance of rhamnazin 3-O-rutinoside being reported in the genus Sarcocornia. sci-hub.runih.govresearchgate.net

The identification process involved comprehensive spectral analyses, including UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), as well as acid hydrolysis to confirm the structure of the compound. sci-hub.ruresearchgate.nettandfonline.com In the same study, researchers also isolated a new derivative, rhamnazin 3-O-2G-rhamnorutinoside, alongside other known flavonols. sci-hub.rutandfonline.com

Sarcocornia fruticosa is a succulent, perennial herb belonging to the Amaranthaceae family. mdpi.com As a halophyte, it is adapted to saline environments and typically grows in salt marshes. mdpi.com

Table 1: Flavonoids Identified in Sarcocornia fruticosa alongside Rhamnazin 3-rutinoside

| Compound Name | Type | Reference |

|---|---|---|

| Rhamnazin 3-O-rutinoside | Flavonol glycoside | sci-hub.rumdpi.comresearchgate.net |

| Rhamnazin 3-O-2G-rhamnorutinoside | Flavonol triglycoside | sci-hub.ruresearchgate.nettandfonline.com |

| Rhamnazin 3-O-(6ʺ-O-α-rhamnosyl)-β-galactoside | Flavonol glycoside | sci-hub.ruresearchgate.net |

| Isorhamnetin (B1672294) 3-O-(6ʺ-O-α-rhamnosyl)-β-galactoside | Flavonol glycoside | sci-hub.ruresearchgate.net |

| Isorhamnetin 3-O-(2ʺ,6ʺ-O-α-di-rhamnosyl)-β-galactoside | Flavonol triglycoside | sci-hub.ruresearchgate.net |

| Isorhamnetin | Flavonol aglycone | sci-hub.ruresearchgate.net |

Identification in Ammi visnaga

Ammi visnaga (L.) Lam., commonly known as khella, is a medicinal plant from the Apiaceae family renowned for its rich and diverse phytochemical profile. researchgate.netnih.gov Studies of its aerial parts have led to the identification of numerous flavonoids. pakbs.org Among the flavonoid aglycones (the non-sugar part of a glycoside) found in Ammi visnaga is rhamnazin. researchgate.netpakbs.org

The plant is also known to produce a variety of flavonol glycosides, where flavonoid aglycones are attached to sugar moieties. Specifically, compounds with rutinose and glucose sugars have been identified. nih.govedaegypt.gov.eg For instance, isorhamnetin-3-O-rutinoside and quercetin-3-rutinoside have been reported in Ammi visnaga. nih.govedaegypt.gov.eg While the constituent parts of this compound—the rhamnazin aglycone and rutinoside sugars—are both present in the plant, direct isolation and identification of the specific conjugate "this compound" from Ammi visnaga is not explicitly documented in the reviewed scientific literature. nih.govpakbs.orgedaegypt.gov.eg Research has confirmed the presence of rhamnazin-3-glucoside, a closely related compound. nih.govedaegypt.gov.eg

Table 2: Related Flavonoids Identified in Ammi visnaga

| Compound Name | Type | Reference |

|---|---|---|

| Rhamnazin | Flavonol aglycone | researchgate.netpakbs.org |

| Isorhamnetin-3-O-rutinoside | Flavonol glycoside | nih.govedaegypt.gov.eg |

| Quercetin-3-rutinoside | Flavonol glycoside | nih.govedaegypt.gov.eg |

| Rhamnazin-3-glucoside | Flavonol glycoside | nih.govedaegypt.gov.eg |

| Isorhamnetin | Flavonol aglycone | pakbs.org |

| Quercetin (B1663063) | Flavonol aglycone | pakbs.org |

Geographical and Ecological Distribution Patterns

The distribution of this compound is determined by the geographical and ecological range of the plants that produce it.

Sarcocornia fruticosa , a confirmed source of the compound, is a halophytic species with a worldwide distribution in suitable saline habitats such as coastal salt marshes. sci-hub.rumdpi.com The specific research that isolated this compound used plant material from the Saudi Arabian coast, highlighting its presence in flora adapted to arid and high-salinity environments. nih.gov

Ammi visnaga , which contains the building blocks of this compound, is native to the Mediterranean basin, including parts of Europe, North Africa, and Asia. researchgate.netnih.gov It has also become naturalized as an introduced species in many other parts of the world. researchgate.net This plant thrives in sunny, dry conditions and is often found in disturbed soils, reflecting a wide adaptability. researchgate.net

The presence of the rhamnazin aglycone has also been noted in other plants, such as Rhamnus alaternus, which is widespread throughout the Mediterranean region. nih.govencyclopedia.pub The pattern suggests that rhamnazin and its derivatives, including this compound, are likely found in plant species that have evolved to cope with environmental stressors like high solar radiation and salinity, which are characteristic of Mediterranean and coastal ecosystems.

Advanced Methodologies for Isolation, Purification, and Analytical Characterization of Rhamnazin 3 Rutinoside

Extraction Techniques from Plant Matrices

The initial step in isolating Rhamnazin (B190346) 3-rutinoside involves its extraction from the complex matrix of plant tissues. The choice of method depends on factors such as the polarity of the target compound, the nature of the plant material, and the desired yield and purity of the extract.

Conventional Solvent Extraction Methods (e.g., Methanolic, Aqua-ethanoic)

Conventional solvent extraction remains a fundamental technique for obtaining flavonoids. The selection of the solvent is paramount and is guided by the polarity of the target molecule. For polar flavonoid glycosides like Rhamnazin 3-rutinoside, polar solvents are typically employed. researchgate.net

Methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are frequently used for this purpose. researchgate.net For instance, a 60% ethanol solution has been effectively used to extract the crude material containing rhamnazin from the leaves of Ford Nervilia. akjournals.com Similarly, 70% methanol is noted as an efficient solvent for extracting flavonoids via maceration. mdpi.com The use of these aqua-alcoholic solutions enhances the extraction of polar glycosylated flavonoids while minimizing the co-extraction of highly nonpolar compounds. researchgate.net Studies comparing different solvents have shown that methanol can be more effective than water for flavonoid extraction. sorbtech.com

Specialized Extraction Processes (e.g., Maceration, Decoction, Soxhlet, Ultrasonic-Assisted Extraction)

To improve efficiency, several specialized extraction processes are utilized, each with distinct operational principles.

Maceration involves soaking the plant material in a solvent at room temperature over a period of time. sorbtech.com It is a simple and widely used method, though it can be time-consuming. researchgate.net Methanolic maceration has been shown to be more effective for flavonoid extraction compared to aqueous maceration or decoction. sorbtech.com

Decoction is similar to maceration but involves boiling the plant material in a solvent, typically water, for a specified duration before cooling and filtering. sorbtech.com This heat-assisted process can enhance extraction efficiency for certain compounds.

Soxhlet extraction is a continuous extraction method that uses a limited amount of solvent, which is heated, vaporized, and condensed to repeatedly wash the plant material. sorbtech.com This technique is known for its efficiency, but the prolonged exposure to heat can risk the degradation of thermally unstable compounds. greenskybio.com It is suitable for thermostable flavonoids and has been used with various solvents like ethanol, methanol, and ethyl acetate (B1210297) to extract compounds from plants such as Rhamnus alaternus. sorbtech.com

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves (typically 20-2000 kHz) to create cavitation bubbles in the solvent. sorbtech.com The collapse of these bubbles near the plant cell walls disrupts them, enhancing mass transfer and accelerating the extraction process. sorbtech.com UAE is valued for being a rapid and effective method that can often be performed at lower temperatures, thus preserving the integrity of bioactive compounds. sorbtech.comphenomenex.com Optimized UAE conditions for flavonoids from sea buckthorn pomace included using 48% ethanol at 50°C for 28 minutes with an ultrasonic power of 300 W. nih.gov

Table 1: Comparison of Specialized Extraction Techniques for Flavonoids

| Extraction Method | Principle | Key Advantages | Key Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. sorbtech.com | Simple, low cost, suitable for heat-sensitive compounds. researchgate.net | Time-consuming, potentially lower yield. researchgate.net |

| Decoction | Boiling plant material in a solvent (usually water). sorbtech.com | Can increase extraction efficiency for some compounds. | Not suitable for thermolabile compounds. |

| Soxhlet | Continuous extraction with a recycled warm solvent. sorbtech.com | Efficient use of solvent, high extraction yield. greenskybio.com | Requires thermally stable compounds, uses flammable solvents. greenskybio.com |

| Ultrasonic-Assisted | High-frequency sound waves cause cell wall disruption. sorbtech.com | Fast, efficient, reduces solvent and time, good for thermolabile compounds. sorbtech.comphenomenex.com | Equipment cost, potential for radical formation at high power. |

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to isolate this compound to a high degree of purity.

Column Chromatography Techniques

Column chromatography is a cornerstone of purification for natural products. The choice of stationary phase is critical for effective separation. A common strategy involves a multi-step approach using different column materials. For example, a crude extract from Ford Nervilia leaf was first subjected to silica (B1680970) gel column chromatography. akjournals.com Fractions containing the target compound were then further purified using a Sephadex LH-20 chromatographic column. akjournals.com Sephadex LH-20 is particularly effective for separating flavonoids, often using methanol or methanol-water mixtures as the mobile phase. nih.gov High-Performance Liquid Chromatography (HPLC), a high-pressure form of column chromatography, is also used for both analytical quantification and preparative isolation, often with a C18 stationary phase and a gradient mobile phase, such as acetonitrile (B52724) and acidified water. nih.gov

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample. This method has been successfully applied to the isolation of this compound from the crude extracts of Euonymus alatus. mn-net.com A specific two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of (3:5:3:5, v/v) was employed. mn-net.com In this application, the lower phase was used as the mobile phase at a flow rate of 2.0 mL/min, with the apparatus rotating at 800 rpm, leading to the successful isolation of 9.7 mg of this compound. mn-net.com

Table 2: HSCCC Parameters for this compound Isolation

| Parameter | Value/Description |

| Plant Source | Euonymus alatus mn-net.com |

| Solvent System | n-hexane-ethyl acetate-methanol-water (3:5:3:5, v/v) mn-net.com |

| Mobile Phase | Lower phase of the solvent system mn-net.com |

| Flow Rate | 2.0 mL/min mn-net.com |

| Rotational Speed | 800 rpm mn-net.com |

| Yield | 9.7 mg mn-net.com |

Solid-Phase Extraction (SPE) in Purification Schemes

Solid-Phase Extraction (SPE) is a rapid and selective sample preparation technique used for cleanup, purification, and concentration of analytes from complex mixtures. sigmaaldrich.comactapol.net It operates by partitioning compounds between a liquid sample and a solid stationary phase (sorbent). nih.gov For flavonoid purification, SPE is often used as a preliminary cleanup step to remove interfering substances before final chromatographic analysis. mdpi.com

Common sorbents for flavonoid purification include reversed-phase C18 silica gel and polyamide. nih.gov

C18 SPE: These cartridges use a hydrophobic stationary phase. They are effective for purifying less polar to moderately polar flavonoids from aqueous extracts. mdpi.com The process typically involves conditioning the cartridge (e.g., with methanol and water), loading the sample, washing away highly polar impurities, and finally eluting the retained flavonoids with a stronger organic solvent like methanol. akjournals.commdpi.com

Polyamide SPE: Polyamide forms hydrogen bonds with the hydroxyl groups of flavonoids, making it a suitable stationary phase for their isolation. sorbtech.comnih.gov It has been successfully used to purify flavonoid fractions from plant materials. akjournals.com However, it can strongly retain more hydrophobic compounds, which may affect the recovery of certain flavonoids. akjournals.com

The combination of an initial extraction method like UAE followed by an SPE cleanup step provides a robust workflow for obtaining a purified flavonoid fraction suitable for HPLC analysis. mdpi.com

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR, a complete picture of the molecule's structure can be assembled.

¹H NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the flavonoid backbone, the protons of the methoxy (B1213986) groups, and the protons of the sugar moieties (rutinose). tubitak.gov.tr The chemical shifts and coupling constants of these protons are critical for assigning them to specific positions in the molecule. emerypharma.com

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the identification of all carbon atoms, from the flavonoid rings to the sugar units. tubitak.gov.trnih.gov

2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are pivotal in establishing the precise connectivity within the molecule.

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. emerypharma.comhmdb.ca

HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for determining how the different structural fragments, such as the sugar and the aglycone, are linked together. emerypharma.com For instance, HMBC experiments can confirm the attachment of the rutinose sugar to the C-3 position of the rhamnazin aglycone. tubitak.gov.tr

A study on methoxyflavonoids from Pinaropappus roseus successfully utilized 1D and 2D NMR techniques to elucidate the structure of this compound. tubitak.gov.trresearchgate.net

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following is a representative compilation based on literature data.)

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| Aglycone (Rhamnazin) | ||

| 2 | 157.0 | |

| 3 | 134.5 | |

| 4 | 178.0 | |

| 5 | 162.0 | |

| 6 | 98.5 | 6.40, d, 2.0 |

| 7 | 165.0 | |

| 8 | 93.0 | 6.80, d, 2.0 |

| 9 | 158.0 | |

| 10 | 105.0 | |

| 1' | 122.0 | |

| 2' | 114.0 | 7.80, d, 2.0 |

| 3' | 148.0 | |

| 4' | 150.0 | |

| 5' | 115.0 | 7.00, d, 8.5 |

| 6' | 123.0 | 7.70, dd, 8.5, 2.0 |

| 7-OCH₃ | 56.0 | 3.90, s |

| 3'-OCH₃ | 56.5 | 3.95, s |

| Sugar (Rutinoside) | ||

| Glucose | ||

| 1'' | 102.0 | 5.40, d, 7.5 |

| 2'' | 75.0 | 3.55, m |

| 3'' | 77.0 | 3.60, m |

| 4'' | 71.0 | 3.40, m |

| 5'' | 76.5 | 3.70, m |

| 6'' | 67.5 | 3.50, m |

| Rhamnose | ||

| 1''' | 101.0 | 4.55, d, 1.5 |

| 2''' | 71.5 | 3.80, m |

| 3''' | 71.0 | 3.65, m |

| 4''' | 73.0 | 3.30, m |

| 5''' | 69.0 | 3.45, m |

| 6''' | 18.0 | 1.15, d, 6.0 |

Source: Adapted from literature data. tubitak.gov.trnih.gov

Mass Spectrometry (MS) Applications (e.g., FAB-MS, ESI-MS, HR-BSI-MS, LC-ESI-MS², LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of this compound, as well as for its structural elucidation through fragmentation analysis.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used to determine the molecular weight of this compound, showing a molecular ion peak [M]⁺ at m/z 638, which corresponds to the calculated mass for the chemical formula C₂₉H₃₄O₁₆. tubitak.gov.tr

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC). It is highly effective for analyzing flavonoid glycosides. In the analysis of Rhamnazin 3-O-rhamninoside, ESI-MS showed a protonated molecular ion [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS) , such as HR-BSI-MS, provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with high confidence. researchgate.net

Tandem Mass Spectrometry (MS/MS or MS²) techniques, like LC-ESI-MS² and LC-MS/MS , are particularly valuable for structural analysis. In these methods, the molecular ion is isolated and fragmented, and the resulting fragment ions provide information about the structure of the molecule. For this compound, MS/MS spectra would show the loss of the rutinose sugar moiety, resulting in a fragment ion corresponding to the rhamnazin aglycone. researchgate.netresearchgate.net The fragmentation pattern can also help to distinguish between different flavonoid glycoside isomers. researchgate.net

Table 2: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| FAB-MS | Positive | 638 | [M]⁺ |

| ESI-MS | Positive | 639 | [M+H]⁺ |

| ESI-MS/MS | Positive | 331 | [M+H - rutinose]⁺ (Rhamnazin aglycone) |

Source: Compiled from various studies. tubitak.gov.trnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems of double bonds. The spectrum of this compound typically shows two major absorption bands. tubitak.gov.tr

Band I (usually in the range of 320-385 nm) is associated with the cinnamoyl system (B-ring and the C-ring).

Band II (usually in the range of 240-285 nm) is associated with the benzoyl system (A-ring).

The glycosylation at the 3-position influences the position of Band I. In a methanolic solution, Rhamnazin 3-O-rutinoside has been reported to exhibit absorption maxima at approximately 259 nm and 358 nm. tubitak.gov.tr The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) in UV-Vis spectroscopy can provide additional structural information by indicating the presence and position of free hydroxyl groups.

Advanced Analytical and Quantification Techniques

For the separation and quantification of this compound in complex mixtures such as plant extracts, advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD, PDA)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of flavonoids, including this compound. sigmaaldrich.com The method typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid, like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol). nih.govsielc.com

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector is often coupled with HPLC. scioninstruments.com This type of detector can acquire the entire UV-Vis spectrum for each point in the chromatogram. shimadzu.com This provides several advantages:

Peak Purity Assessment: It allows for checking the purity of the chromatographic peak corresponding to this compound. shimadzu.com

Compound Identification: The acquired spectrum can be compared with that of a known standard or with a spectral library for confirmation of identity. shimadzu.com

Optimal Wavelength Selection: The detector allows for the selection of the optimal wavelength for quantification, which is typically the wavelength of maximum absorbance (λmax) of the compound, leading to higher sensitivity.

The development and validation of HPLC-DAD methods are crucial for the quality control of herbal products containing this compound. pensoft.net These validated methods ensure linearity, accuracy, precision, and robustness for the quantification of the compound. longdom.orgnih.gov

Electrochemical Methods for Rhamnazin Derivatives (e.g., Cyclic Voltammetry, UV-Vis Spectroelectrochemistry)

Electrochemical methods offer a powerful approach to study the redox properties of flavonoids like rhamnazin and its derivatives. mdpi.comdntb.gov.uaencyclopedia.pub These properties are closely related to their antioxidant activity.

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the oxidation and reduction processes of a compound. nih.gov For rhamnazin, CV studies have shown that it undergoes oxidation at specific potentials. The oxidation potential is dependent on the pH of the solution and the arrangement of hydroxyl and methoxy groups on the flavonoid skeleton. mdpi.comresearchgate.net The electrochemical behavior of rhamnazin, which lacks the o-dihydroxy moiety found in quercetin (B1663063), shows distinct oxidation peaks at more positive potentials. mdpi.comresearchgate.net

UV-Vis Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry. nih.gov This technique allows for the monitoring of changes in the UV-Vis spectrum of a compound as its oxidation state is changed by applying a potential. lcms.cz This is useful for identifying the products formed during the electrochemical oxidation of rhamnazin and for studying the kinetics of the reactions involved. researchgate.netresearchgate.net Studies have shown that the oxidation of rhamnazin can lead to the formation of intermediates like p-quinone methide. mdpi.com

These electrochemical studies provide valuable insights into the reaction mechanisms of rhamnazin, which can be correlated with its biological activities. researchgate.netresearchgate.net

In Vitro and in Vivo Non Human Biological Activity Investigations of Rhamnazin 3 Rutinoside

Antioxidant and Oxidative Stress Modulatory Activities

The antioxidant potential of rhamnazin (B190346) 3-rutinoside has been noted in several studies, highlighting its capacity to counteract oxidative stress, a key factor in the pathogenesis of various chronic diseases. creative-proteomics.comresearchgate.net

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radicals are common methods to evaluate this capacity.

While rhamnazin 3-rutinoside has been identified as a component of plant extracts with demonstrated antioxidant effects, specific free radical scavenging data for the isolated compound is limited in the available literature. ontosight.airesearchgate.net For instance, a study on flavonoid glycosides isolated from Sarcocornia fruticosa evaluated their antioxidant potential. nih.gov In this study, while this compound was isolated, the potent DPPH radical scavenging activity reported, with IC₅₀ values of 3.8 and 4.3 μM, was attributed to the related compounds isorhamnetin (B1672294) di- and triglycosides, respectively. nih.govbiocrick.com

Similarly, an aqueous ethanolic extract of Doum palm (Hyphaene thebaica) leaves, which was found to contain this compound, demonstrated superoxide anion radical scavenging activity with a half-maximal inhibitory concentration (IC₅₀) of 1602 µg/ml. researchgate.net However, this value represents the activity of the total plant extract and not the purified compound alone. researchgate.net Further research is required to determine the specific IC₅₀ values of purified this compound in these standard free radical scavenging assays.

Beyond simple chemical assays, the efficacy of an antioxidant is also measured by its activity in a cellular context, often by assessing its ability to protect cells from damage induced by oxidants like hydrogen peroxide (H₂O₂). researchgate.net

Direct evidence for the cellular antioxidant activity of this compound comes from a study where the compound was isolated from Euonymus alatus. The experimental results from this research indicated that this compound could alleviate H₂O₂-induced oxidative stress, showcasing its protective effect within a biological system. nih.gov This suggests the compound is bioavailable to cells and can modulate intracellular redox balance. nih.gov

Supporting these findings, studies on the aglycone form, rhamnazin, have also demonstrated significant antioxidant effects. In an in vivo model of lipopolysaccharide (LPS)-induced acute lung injury in rats, pretreatment with rhamnazin led to a significant decrease in the levels of reactive oxygen species, including H₂O₂ and hydroxyl ions. nih.gov This activity highlights the antioxidant potential of the core rhamnazin structure, which is retained in its glycoside derivative. creative-proteomics.comnih.gov

Anti-inflammatory Response Modulation

This compound has been investigated for its ability to modulate the inflammatory response, a key process in many diseases. ontosight.aiontosight.aifrontiersin.org Research indicates it can interfere with multiple stages of the inflammatory cascade, from cytokine production to the expression of pro-inflammatory enzymes.

Proinflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) are crucial mediators of the inflammatory response. mdpi.com The inhibition of their production is a key mechanism for anti-inflammatory agents.

In a study on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a compound identified as α-rhamnrtin-3-α-rhamnoside (ARR), which is believed to be this compound, demonstrated significant anti-inflammatory effects. Treatment with ARR markedly suppressed the secretion of the proinflammatory factors IL-1β and IL-6 in a dose-dependent manner. LPS stimulation significantly increased the production of these cytokines, and this effect was reversed by the presence of ARR.

Table 1: Effect of ARR on Proinflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells Data extracted from a study on α-rhamnrtin-3-α-rhamnoside (ARR), a likely synonym for this compound.

| Treatment Group | IL-1β Level (pg/mL) | IL-6 Level (pg/mL) |

| Control | Low | Low |

| LPS-Stimulated | Significantly Increased | Significantly Increased |

| LPS + ARR | Significantly Decreased | Significantly Decreased |

The inflammatory process also involves the production of other key mediators like prostaglandin (B15479496) E₂ (PGE₂) and the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are responsible for synthesizing nitric oxide and prostaglandins, respectively, which contribute to inflammation.

The same study on α-rhamnrtin-3-α-rhamnoside (ARR) in LPS-induced RAW 264.7 cells showed that the compound effectively reduced the production of these proinflammatory mediators. The results from ELISA and RT-qPCR analysis revealed that ARR treatment significantly decreased the levels of PGE₂ and suppressed the mRNA expression of iNOS and COX-2. This indicates that the anti-inflammatory action of the compound involves the downregulation of these key enzymatic pathways.

Table 2: Effect of ARR on Proinflammatory Mediators in LPS-Stimulated RAW 264.7 Cells Data extracted from a study on α-rhamnrtin-3-α-rhamnoside (ARR), a likely synonym for this compound.

| Mediator/Enzyme | Effect of ARR Treatment in LPS-Stimulated Cells |

| Prostaglandin E₂ (PGE₂) | Production Reduced |

| Inducible Nitric Oxide Synthase (iNOS) | mRNA Expression Reduced |

| Cyclooxygenase-2 (COX-2) | mRNA Expression Reduced |

While direct studies on the effect of this compound on inflammatory edema are not prominent in the reviewed literature, research on its aglycone, rhamnazin, provides relevant insights. Inflammatory edema is a hallmark of conditions like acute lung injury (ALI).

In a rat model of LPS-induced ALI, pretreatment with rhamnazin demonstrated a significant ability to mitigate pulmonary inflammation. nih.gov A key indicator of inflammatory edema, the lung wet-to-dry weight ratio, was significantly increased in the LPS-challenged group. Treatment with rhamnazin markedly attenuated this increase, suggesting a reduction in pulmonary edema. nih.gov These findings on the aglycone point to a potential, yet to be confirmed, anti-edematous effect for this compound. nih.govresearchgate.net

Antiproliferative and Anti-Angiogenic Activities in Experimental Models

Investigations into the flavonoid Rhamnazin have revealed significant antiproliferative and anti-angiogenic properties in various experimental models. These studies primarily focus on the aglycone's ability to interfere with cancer cell growth, survival, and the formation of new blood vessels that tumors rely on to grow.

Rhamnazin has demonstrated notable antiproliferative effects across a range of human cancer cell lines. In human acute lymphoblastic leukemia Jurkat cells, rhamnazin was found to inhibit cell growth. nbuv.gov.ua The cytotoxic and apoptogenic activity of rhamnazin in these cells was observed to be less potent than that of its parent compound, Quercetin (B1663063). nih.gov Studies also confirmed that Rhamnazin directly inhibits the proliferation of breast cancer cells, such as MDA-MB-231. nih.gov

The compound's efficacy extends to hepatocellular carcinoma (HCC) cells. In HepG2 and HUH-7 cell lines, rhamnazin treatment was associated with the inhibition of Ki67, a key marker of cell proliferation. nih.gov Further research has highlighted Rhamnazin's potential role in inducing ferroptosis, an iron-dependent form of cell death, in HCC cells by targeting the protein Glutathione Peroxidase 4 (GPX4). jst.go.jp

| Cell Line | Cancer Type | Observed Effect of Rhamnazin | Reference |

|---|---|---|---|

| Jurkat | Acute Lymphoblastic Leukemia | Inhibited cell proliferation and growth. | nbuv.gov.ua |

| MDA-MB-231 | Breast Cancer | Directly inhibited cell proliferation. | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Inhibited the proliferation marker Ki67 and induced ferroptosis. | nih.govjst.go.jp |

| HUH-7 | Hepatocellular Carcinoma | Inhibited the proliferation marker Ki67. | nih.gov |

Rhamnazin exhibits potent anti-angiogenic activity by targeting key steps in the formation of new blood vessels. researchgate.net In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that rhamnazin significantly inhibits their proliferation, migration, and the formation of capillary-like tube structures. nih.govsemanticscholar.orgnih.gov For instance, one study noted that at a concentration of 20 μM, rhamnazin reduced the relative migration rate of HUVECs to approximately 50% after 12 hours. semanticscholar.org

The primary mechanism for this anti-angiogenic action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. researchgate.netnih.gov Rhamnazin has been shown to inhibit the phosphorylation of VEGFR2 induced by VEGF. nih.govnih.gov This action blocks downstream signaling pathways crucial for endothelial cell function, including MAPK, AKT, and STAT3. nih.gov The anti-angiogenic potential of rhamnazin has also been confirmed in ex vivo models, where it effectively inhibited the sprouting of microvessels in rat aorta ring assays. nih.govresearchgate.net

| Experimental Model | Key Finding for Rhamnazin | Mechanism of Action | Reference |

|---|---|---|---|

| HUVEC Proliferation Assay | Inhibited endothelial cell proliferation. | Inhibition of VEGF-induced VEGFR2 phosphorylation and downstream signaling (MAPK, AKT, STAT3). | semanticscholar.orgnih.gov |

| HUVEC Migration Assay | Significantly suppressed endothelial cell migration. | semanticscholar.orgnih.gov | |

| HUVEC Tube Formation Assay | Blocked the formation of capillary-like structures. | semanticscholar.orgnih.gov | |

| Rat Aorta Ring Assay | Inhibited microvessel outgrowth from aortic explants. | nih.govresearchgate.net |

Rhamnazin has been shown to induce programmed cell death, or apoptosis, in malignant cells. ukrbiochemjournal.org In studies with human Jurkat leukemia cells, the apoptogenic (apoptosis-inducing) activity of rhamnazin was demonstrated to occur through the mitochondrial pathway. nbuv.gov.uanih.gov This process is associated with the activation of key executioner enzymes, specifically caspase-9 and caspase-3. nbuv.gov.uanih.govukrbiochemjournal.org The activation of this caspase cascade ultimately leads to the dismantling of the cell. In addition to inducing apoptosis, Rhamnazin was also found to cause cell cycle arrest in Jurkat cells. nbuv.gov.ua

A significant aspect of Rhamnazin's anticancer potential lies in its ability to enhance the efficacy of existing chemotherapeutic drugs. nih.gov Research has specifically highlighted its synergistic relationship with Sorafenib (B1663141), a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC). nih.gov In studies using HepG2 and HUH-7 HCC cell lines, the combination of rhamnazin and sorafenib resulted in significantly greater cytotoxicity compared to either agent used alone. nih.gov

The mechanism behind this potentiation involves the modulation of multiple signaling pathways. nih.gov The combination treatment led to a significant inhibition of the pro-survival and angiogenic VEGF/PI3K/NF-κB signaling axis. nih.gov Concurrently, it caused an upregulation of the apoptotic p38MAPK/caspase-3 axis. nih.gov In a separate study on Jurkat cells, rhamnazin demonstrated an additive effect in inducing apoptosis when combined with suboptimal doses of etoposide, a DNA topoisomerase II inhibitor. nbuv.gov.uaukrbiochemjournal.org

| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect of Rhamnazin | Reference |

|---|---|---|---|

| Sorafenib | Hepatocellular Carcinoma (HepG2, HUH-7 cells) | Enhanced cytotoxicity and inhibition of proliferation markers. Modulated VEGF/PI3K/NF-κB and p38MAPK/caspase-3 pathways. | nih.gov |

| Etoposide | Jurkat Leukemia Cells | Additive effect on the induction of apoptosis. | nbuv.gov.uaukrbiochemjournal.org |

In the context of melanoma, Rhamnazin has been found to influence the intracellular transport of melanosomes, the organelles responsible for pigment synthesis and storage. nih.govresearchgate.net Studies using B16F10 mouse melanoma cells revealed that rhamnazin suppresses melanosomal transport from the cell's perinuclear region towards the periphery. nih.gov

The underlying mechanism is highly specific. nih.govresearchgate.net Rhamnazin was shown to reduce the expression of the protein melanophilin (MLPH). nih.govresearchgate.net MLPH acts as a crucial linker protein, connecting melanosomes to the motor protein Myosin VA for transport along the cell's actin network. nih.gov Rhamnazin promotes the ubiquitin-mediated proteasomal degradation of MLPH, effectively breaking a key link in the transport machinery. nih.govresearchgate.net Notably, the expression of other essential transport-related proteins, such as RAB27A and Myosin VA, was not affected by rhamnazin treatment. nih.gov

Neuroprotective Effects in Experimental Models

Specific research on This compound has demonstrated its potential as a neuroprotective agent. In one study, this compound was successfully isolated and purified from the plant Euonymus alatus. nih.gov The purified compound was then evaluated for its protective effects in an in vitro model of neuronal stress. nih.gov The results from a cellular antioxidant activity assay indicated that this compound was capable of alleviating oxidative stress induced by hydrogen peroxide (H₂O₂), suggesting a direct neuroprotective capacity. nih.govresearchgate.net This antioxidant activity is a key mechanism for protecting neuronal cells from damage, which is a hallmark of many neurodegenerative conditions. nih.gov

Attenuation of Oxidative Stress in Neural Cell Models

The flavonoid rhamnazin, the aglycone of this compound, has demonstrated notable antioxidant properties in various studies. researchgate.netnih.gov Its capacity to scavenge free radicals and modulate cellular antioxidant pathways suggests a potential neuroprotective role. researchgate.netmdpi.com Oxidative stress is a significant contributor to the pathophysiology of neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them. mdpi.com This leads to damage to cellular components, including proteins, lipids, and DNA, ultimately causing neuronal dysfunction and death. mdpi.com

While direct studies on this compound in neural cell models are limited, the activity of its parent compound, rhamnazin, provides valuable insights. Rhamnazin has been shown to possess potent antioxidant and anti-inflammatory properties. researchgate.netnih.gov It can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, leading to the expression of various antioxidant enzymes. nih.govmdpi.com This mechanism is crucial for protecting cells from oxidative damage. mdpi.com In non-neuronal models, rhamnazin has been observed to reduce oxidative stress and inflammation, suggesting similar protective effects could be present in neural cells. researchgate.netnih.gov

Further research has indicated that flavonoids, in general, can exert neuroprotective effects by modulating signaling pathways involved in neuronal survival, such as the Nrf2 and NF-κB pathways. mdpi.com The structural characteristics of flavonoids like rhamnazin contribute to their antioxidant efficacy. researchgate.net Although the neuroprotective potential of rhamnazin in specific neurodegenerative conditions is still under investigation, its ability to mitigate oxidative stress provides a strong basis for its therapeutic potential. mdpi.com

Modulation of Cognitive Deficits in Animal Models (Rhamnazin general)

Investigations using animal models have provided evidence for the potential of rhamnazin, the aglycone of this compound, in mitigating cognitive deficits. nih.govresearchgate.net For instance, in a mouse model of traumatic brain injury (TBI), administration of rhamnazin led to a significant reduction in cerebral edema and an improvement in grip strength, which can be an indicator of enhanced cognitive ability in this context. nih.govkarger.com The study also found that rhamnazin helped prevent neuronal degeneration by inhibiting apoptosis (programmed cell death). nih.gov

Another study focused on chronic stress-induced cognitive impairment in rats. researchgate.net The results indicated that rats subjected to chronic stress showed impaired spatial learning and memory. researchgate.net However, treatment with rhamnazin appeared to reverse these deficits, with the animals spending more time in the target quadrant during a water maze test, a common task to assess spatial memory. researchgate.net This improvement in cognitive performance was associated with an increase in brain-derived neurotrophic factor (BDNF) levels in the hippocampus, a brain region critical for learning and memory. mdpi.com

While the direct effects of this compound on cognitive function have not been extensively studied, the positive outcomes observed with its parent compound, rhamnazin, are promising. researchgate.net These findings suggest that rhamnazin may exert its neuroprotective effects through multiple mechanisms, including reducing oxidative stress, inflammation, and apoptosis, as well as promoting neuronal survival and plasticity. mdpi.comnih.govimrpress.com

Table 1: Effects of Rhamnazin on Cognitive Function in Animal Models

| Animal Model | Cognitive Deficit Model | Key Findings | Reference |

|---|---|---|---|

| Mice | Traumatic Brain Injury (TBI) | Reduced cerebral edema, improved grip strength, and prevented neuronal degeneration. nih.govkarger.com | nih.gov, karger.com |

| Rats | Chronic Stress | Reversed spatial learning and memory impairments; increased hippocampal BDNF levels. researchgate.net | researchgate.net |

Antimicrobial and Antifungal Potential

This compound has been identified as a constituent in plant extracts that exhibit antifungal properties. scielo.brnih.gov Specifically, an ethanolic extract of Attalea geraensis leaves, which contains this compound among other flavonoids, has demonstrated fungistatic potential against the phytopathogenic fungi Macrophomina phaseolina and Rhizoctonia solani. scielo.brresearchgate.netresearchgate.net These fungi are responsible for causing significant diseases in various crops. scielo.br

The study on the A. geraensis extract revealed a dose-dependent inhibition of mycelial growth for both fungal species. scielo.brresearchgate.net For M. phaseolina, the inhibition of mycelial growth ranged from 5.3% to 25.0%, with inhibitory effects observed at concentrations starting from 1,200 µ g/100 mL. scielo.brresearchgate.net Similarly, for R. solani, the inhibition percentages were between 4.6% and 24.9%, with inhibition beginning at a concentration of 1,600 µ g/100 mL. scielo.brresearchgate.net The highest concentration tested (2,400 µ g/100 mL) showed the most significant fungistatic effect on both fungi. scielo.brresearchgate.net

The presence of a diversity of flavonoids, including this compound, in the extract suggests that the observed antifungal activity could be the result of synergistic interactions between these compounds. scielo.brnih.gov This fungistatic activity, which inhibits the growth of the fungi rather than killing them outright, highlights the potential of this compound and related compounds in the development of new antifungal agents for agricultural applications. scielo.br

Table 2: Mycelial Growth Inhibition by Attalea geraensis Extract Containing this compound

| Fungal Species | Concentration Range Tested (µg/100 mL) | Observed Mycelial Growth Inhibition (%) | Reference |

|---|---|---|---|

| Macrophomina phaseolina | 800 - 2,400 | 5.3 - 25.0 | scielo.br, researchgate.net |

| Rhizoctonia solani | 800 - 2,400 | 4.6 - 24.9 | scielo.br, researchgate.net |

Mechanistic Insights into the Biological Activities of Rhamnazin 3 Rutinoside

Signaling Pathway Modulation

Rhamnazin (B190346) has been shown to interfere with multiple intracellular signaling cascades that are crucial for cell proliferation, survival, and inflammatory responses.

Interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling

Rhamnazin demonstrates significant inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical regulator of angiogenesis. osti.govnih.govresearchgate.net Studies have shown that Rhamnazin directly curtails the vascular endothelial growth factor (VEGF)-induced phosphorylation of VEGFR2. osti.govnih.gov This initial inhibition triggers a cascade of downstream effects, notably the reduced phosphorylation of key signaling proteins including Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and protein kinase B (AKT), without altering the total levels of these proteins. researchgate.netresearchgate.net In human umbilical vascular endothelial cells (HUVECs), Rhamnazin was observed to decrease VEGF-stimulated phosphorylation of VEGFR2 and its downstream signaling molecules in a concentration-dependent manner. medchemexpress.com This interruption of the VEGFR2 signaling axis underlies the compound's potent anti-angiogenic activity, as evidenced by its ability to inhibit the proliferation, migration, and tube formation of endothelial cells. osti.govnih.govmedchemexpress.com

Table 1: Effect of Rhamnazin on VEGFR2 Signaling Pathway Components

| Target Protein | Effect of Rhamnazin | Cellular Context |

|---|---|---|

| VEGFR2 | Inhibits VEGF-induced phosphorylation. osti.govresearchgate.net | HUVECs, Breast Cancer Cells. medchemexpress.com |

| MAPK | Reduces phosphorylation downstream of VEGFR2. researchgate.netmedchemexpress.com | HUVECs. medchemexpress.com |

| STAT3 | Reduces phosphorylation downstream of VEGFR2. researchgate.netmedchemexpress.com | HUVECs. medchemexpress.com |

| AKT | Reduces phosphorylation downstream of VEGFR2. researchgate.netmedchemexpress.com | HUVECs. medchemexpress.com |

Regulation of p38 Mitogen-Activated Protein Kinase (p38MAPK)/Caspase-3 Axis

Recent research has indicated that Rhamnazin can modulate the p38 Mitogen-Activated Protein Kinase (p38MAPK)/Caspase-3 pathway. Specifically, it has been shown to potentiate the effects of the chemotherapeutic agent sorafenib (B1663141) in hepatocellular carcinoma (HCC) by upregulating this axis. researchgate.netresearchgate.net The activation of the p38MAPK pathway is often linked to cellular stress responses and can lead to the activation of executioner caspases, such as Caspase-3, which are pivotal in initiating programmed cell death, or apoptosis. nih.govnih.gov This suggests that Rhamnazin's influence on the p38MAPK/Caspase-3 axis may contribute to its anti-tumor activities. researchgate.netresearchgate.net

Abrogation of NF-κB Signaling Pathway

Rhamnazin has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. nih.gov The inhibition of inflammation by Rhamnazin is directly related to the restriction of NF-κB activation. nih.govmedchemexpress.cn Under normal conditions, NF-κB is held inactive in the cytoplasm; upon stimulation by pro-inflammatory signals, it translocates to the nucleus to promote the expression of inflammatory genes. nih.gov By preventing this activation, Rhamnazin effectively dampens the inflammatory cascade, which contributes to its observed anti-inflammatory properties. nih.gov

Activation of Nrf2 Signaling Pathway

In contrast to its inhibitory roles in other pathways, Rhamnazin acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a primary regulator of cellular antioxidant responses. nih.gov Rhamnazin promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), by reacting with a specific cysteine residue (Cys151) on Keap1. nih.gov This dissociation allows Nrf2 to translocate to the nucleus, where it initiates the transcription of various antioxidant and cytoprotective genes, thereby enhancing the cell's ability to counteract oxidative stress. nih.govnih.gov

Table 2: Rhamnazin's Modulation of Key Regulatory Pathways

| Signaling Pathway | Effect of Rhamnazin | Primary Mechanism |

|---|---|---|

| NF-κB | Inhibition | Restricts activation and nuclear translocation. nih.gov |

| Nrf2 | Activation | Promotes dissociation from Keap1. nih.gov |

Enzymatic Activity Modulation

Beyond pathway-level regulation, Rhamnazin can directly influence the function of specific enzymes.

Inhibition of Specific Enzymes (e.g., VEGFR2 kinase)

A primary mechanism for Rhamnazin's anti-angiogenic effects is its direct inhibition of VEGFR2's intrinsic kinase activity. osti.gov It has been identified as an orally active inhibitor of VEGFR2 kinase with an IC₅₀ value of 4.68 μM. medchemexpress.com By directly targeting the enzymatic function of the receptor, Rhamnazin prevents the autophosphorylation of VEGFR2 that is necessary to initiate downstream signaling, effectively blocking the entire angiogenesis cascade at one of its earliest points. osti.govmedchemexpress.com This direct enzymatic inhibition is a key component of its anti-tumor and anti-angiogenic profile. nih.govmedchemexpress.com

Role of Glycosidases (e.g., α-L-rhamnosidase, β-glucosidase) in Bioactivity Enhancement of Related Compounds

The bioactivity of many flavonoid glycosides, including Rhamnazin 3-rutinoside, is significantly influenced by the action of glycosidases in the gastrointestinal tract. These enzymes are crucial for the hydrolysis of the glycosidic bonds, which in the case of this compound, involves the removal of a rutinose sugar moiety. This enzymatic cleavage is a critical step for the absorption and subsequent biological efficacy of the parent flavonoid.

The rutinose disaccharide attached to the rhamnazin aglycone is composed of rhamnose and glucose. Its removal is typically a two-step process involving the sequential action of α-L-rhamnosidase and β-glucosidase.

α-L-rhamnosidase first cleaves the terminal rhamnose from the rutinose sugar.

Subsequently, β-glucosidase hydrolyzes the remaining glucose molecule from the flavonoid aglycone.

This deglycosylation process yields the aglycone, rhamnazin, which is generally more lipophilic and can be more readily absorbed by intestinal cells. The enhanced absorption of the aglycone is a key factor in the increased bioactivity observed for many flavonoid glycosides after enzymatic hydrolysis. While direct studies on this compound are limited, the established role of these glycosidases in the metabolism of other flavonoid rutinosides provides a strong indication of a similar mechanism for enhancing its biological effects.

Potential Interactions with Beta-Glucan (B1580549) Synthase

Recent computational studies have highlighted a potential and significant interaction between this compound and beta-glucan synthase. Beta-glucan synthase is a critical enzyme in fungi, responsible for the synthesis of β-glucans, which are essential components of the fungal cell wall. The inhibition of this enzyme can disrupt cell wall integrity, leading to fungal cell death. This makes beta-glucan synthase a key target for antifungal therapies.

In silico molecular docking analyses have predicted a strong binding affinity between this compound and the active site of 1,3-beta-glucan synthase. These computational models suggest that the compound may act as an inhibitor of this enzyme. While these findings are based on computational predictions and await experimental validation, they open up a promising avenue for the investigation of this compound as a potential antifungal agent. The ability to interfere with a crucial fungal-specific metabolic pathway highlights a novel mechanistic aspect of this flavonoid's biological activities.

Cellular and Molecular Targets

The diverse biological effects of this compound, largely attributed to its aglycone, rhamnazin, stem from its interaction with a variety of cellular and molecular targets. These interactions modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Key Molecular Targets of Rhamnazin:

| Target | Biological Process | Implication of Interaction |

| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Angiogenesis | Inhibition of VEGFR2 signaling can suppress the formation of new blood vessels, a critical process in tumor growth and metastasis. |

| MAPK (Mitogen-Activated Protein Kinase) pathway (including ERK, JNK) | Inflammation, Cell Proliferation | Modulation of MAPK signaling can lead to anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. |

| AKT | Cell Survival, Proliferation | Inhibition of the AKT pathway can induce apoptosis (programmed cell death) in cancer cells. |

| STAT3 (Signal Transducer and Activator of Transcription 3) | Cell Growth, Apoptosis | Inhibition of STAT3 activation can interfere with cancer cell survival and proliferation. |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Antioxidant Response | Activation of the Nrf2 pathway leads to the expression of antioxidant enzymes, protecting cells from oxidative damage. |

| NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) | Inflammation | Inhibition of the NF-κB pathway can significantly reduce the inflammatory response by downregulating the expression of inflammatory mediators. |

The anti-inflammatory properties of rhamnazin and related compounds are well-documented. For instance, the related flavonoid rhamnetin (B192265) has been shown to exert its anti-inflammatory effects by targeting the p38 MAPK, ERK, and JNK pathways. Rhamnazin itself has been identified as a potent activator of the Nrf2 pathway. By promoting the dissociation of Nrf2 from its inhibitor Keap1, rhamnazin allows Nrf2 to translocate to the nucleus and initiate the transcription of a battery of antioxidant and cytoprotective genes.

Furthermore, rhamnazin has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This dual action of activating the Nrf2 antioxidant response while simultaneously suppressing the NF-κB inflammatory pathway underscores the potent and multifaceted protective effects of this flavonoid at the molecular level. These interactions with fundamental cellular signaling cascades provide a solid mechanistic basis for the observed antioxidant and anti-inflammatory activities of this compound, primarily through its aglycone, rhamnazin.

Biosynthesis and Metabolic Pathways of Rhamnazin 3 Rutinoside

Flavonoid Biosynthetic Pathways in Plants

The biosynthesis of Rhamnazin (B190346) 3-rutinoside begins with the general flavonoid biosynthetic pathway, a major branch of the broader phenylpropanoid pathway found in most plants. researchgate.netnih.gov Flavonoids are C6-C3-C6 compounds, meaning they consist of two six-carbon benzene (B151609) rings (A and B) connected by a three-carbon chain. sci-hub.se This entire process originates from the aromatic amino acid phenylalanine, which is synthesized via the shikimate pathway. nih.gov

The initial steps, often called the general phenylpropanoid pathway, convert phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes: frontiersin.org

Phenylalanine ammonia (B1221849) lyase (PAL): Catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate: CoA ligase (4CL): Activates p-coumaric acid by adding a co-enzyme A (CoA) unit, resulting in p-coumaroyl-CoA. nih.gov

From p-coumaroyl-CoA, the dedicated flavonoid pathway commences. The enzyme Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.org This chalcone is then cyclized into a flavanone, naringenin, by the enzyme Chalcone isomerase (CHI) . biotech-asia.org

Naringenin serves as a critical intermediate. nih.gov It is hydroxylated by Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Dihydrokaempferol can then be further hydroxylated at the 3' position of the B-ring by Flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. nih.gov The enzyme Flavonol synthase (FLS) subsequently introduces a double bond into the C-ring of dihydroquercetin to form the flavonol quercetin (B1663063).

The final steps in forming the aglycone rhamnazin involve specific methylation events. Rhamnazin is a 7,3'-di-O-methylated derivative of quercetin. This methylation is catalyzed by O-methyltransferases (OMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the quercetin backbone. While the specific OMTs for rhamnazin biosynthesis are not fully detailed in all species, this enzymatic action on the quercetin precursor is the established mechanism for producing methylated flavonols like isorhamnetin (B1672294) and rhamnazin. frontiersin.org

Enzymatic Biotransformation and Glycosylation Processes

Once the aglycone rhamnazin is synthesized, it undergoes glycosylation to form Rhamnazin 3-rutinoside. Glycosylation is a common modification of flavonoids in plants, which increases their water solubility and stability. frontiersin.orgelsevierpure.com This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) , which transfer a sugar moiety from an activated UDP-sugar donor to the flavonoid acceptor molecule. nih.gov

The formation of the rutinoside group at the 3-hydroxyl position of rhamnazin is typically a two-step enzymatic process:

Glucosylation: A UDP-glucosyltransferase (UGT) first transfers a glucose molecule to the 3-hydroxyl group of rhamnazin. This results in the intermediate compound, rhamnazin 3-glucoside.

Rhamnosylation: Subsequently, a UDP-rhamnosyltransferase (RhaT) catalyzes the transfer of a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the newly attached glucose. nih.gov This forms the characteristic 1→6 glycosidic bond of the rutinoside moiety, completing the synthesis of this compound.

Studies on various plant species, such as Chrysanthemum and Citrus, have identified substrate-promiscuous rhamnosyltransferases that can catalyze this second step on a variety of flavonoid glucosides, including those of flavones, flavanones, and flavonols. nih.gov This enzymatic cascade ensures the precise and stereoselective formation of the final glycoside. Enzymatic methods are considered an efficient and environmentally compatible strategy for producing flavonoid glycosides compared to chemical synthesis. mdpi.commdpi.com

| Enzyme | Abbreviation | Function | Step in Pathway |

|---|---|---|---|

| Phenylalanine ammonia lyase | PAL | Converts Phenylalanine to Cinnamic acid | General Phenylpropanoid |

| Cinnamic acid 4-hydroxylase | C4H | Converts Cinnamic acid to p-Coumaric acid | General Phenylpropanoid |

| 4-coumarate: CoA ligase | 4CL | Converts p-Coumaric acid to p-Coumaroyl-CoA | General Phenylpropanoid |

| Chalcone synthase | CHS | Synthesizes Naringenin chalcone | Flavonoid Synthesis |

| Chalcone isomerase | CHI | Cyclizes chalcone to Naringenin (a flavanone) | Flavonoid Synthesis |

| Flavanone 3-hydroxylase | F3H | Converts Naringenin to Dihydrokaempferol | Flavonol Synthesis |

| Flavonoid 3'-hydroxylase | F3'H | Converts Dihydrokaempferol to Dihydroquercetin | Flavonol Synthesis |

| Flavonol synthase | FLS | Converts Dihydroquercetin to Quercetin | Flavonol Synthesis |

| O-methyltransferase | OMT | Methylates Quercetin to form Rhamnazin | Aglycone Modification |

| UDP-glucosyltransferase | UGT | Adds glucose to the 3-OH group of Rhamnazin | Glycosylation |

| UDP-rhamnosyltransferase | RhaT | Adds rhamnose to the glucose of Rhamnazin 3-glucoside | Glycosylation |

In Vivo Metabolic Fate and Bioavailability Considerations in Experimental Systems

The metabolic fate and bioavailability of this compound are largely dictated by its glycosidic structure. While direct experimental data on this compound is limited, extensive research on the structurally analogous compound rutin (B1680289) (quercetin 3-rutinoside) provides a well-established model for its expected behavior in vivo. wur.nlresearchgate.netresearchgate.net

Flavonoid glycosides are generally not absorbed intact in the small intestine. mdpi.com The type of sugar moiety is a critical determinant of the absorption mechanism and efficiency. wur.nl Flavonoid glucosides can be absorbed in the small intestine, either after hydrolysis by brush border enzymes like lactase phlorizin (B1677692) hydrolase or via transport by the sodium-dependent glucose transporter (SGLT1) followed by intracellular hydrolysis. researchgate.net

However, rutinosides like rutin, and by extension this compound, are resistant to these small intestinal enzymes. researchgate.net Consequently, they pass largely unabsorbed to the colon. In the large intestine, the gut microbiota, which possess a wide range of enzymatic activities, hydrolyze the rutinoside bond. researchgate.net This enzymatic action releases the aglycone (rhamnazin) from the sugar moiety. The liberated aglycone is then available for absorption through the colonic epithelium.

This process has significant pharmacokinetic implications:

Delayed Absorption: Because hydrolysis and absorption occur primarily in the colon, there is a significant delay in the appearance of the aglycone in the bloodstream. For rutin, the time to reach maximum plasma concentration (Tmax) is reported to be around 6 to 9 hours post-ingestion, which is substantially longer than for quercetin glucosides (Tmax < 1 hour). researchgate.netresearchgate.net

Extensive Metabolism: Once the aglycone is absorbed, it undergoes extensive first-pass metabolism in the intestinal cells and the liver. researchgate.net The primary metabolic pathways are Phase II conjugation reactions, including glucuronidation, sulfation, and further methylation, to form various water-soluble metabolites that can be circulated and eventually excreted.

Due to a long elimination half-life, which can range from 11 to 28 hours for quercetin metabolites, regular consumption of these flavonoids can lead to their accumulation in plasma. wur.nlresearchgate.net

| Source Compound | Tmax (hours) | Relative Bioavailability | Primary Site of Absorption | Reference |

|---|---|---|---|---|

| Quercetin Glucosides (from Onions) | ~0.7 | High (Reference) | Small Intestine | researchgate.netresearchgate.net |

| Quercetin 3-rutinoside (Rutin) | ~9.0 | Low (~30% relative to onions) | Large Intestine (Colon) | researchgate.net |

| Quercetin Glycosides (from Apples) | ~2.5 | Low (~30% relative to onions) | Small Intestine | researchgate.net |

Structure Activity Relationship Sar and Computational Investigations

Analysis of Structural Features Influencing Biological Activities

The bioactivity of Rhamnazin (B190346) 3-rutinoside is a composite of the effects of its core flavonoid structure and its specific substitutions. SAR analysis dissects the molecule to attribute functions to its different parts: the flavone (B191248) backbone, the methoxy (B1213986) groups, and the rutinoside sugar moiety.

Flavonoid Backbone : The fundamental C6-C3-C6 skeleton is common to all flavonoids and possesses inherent antioxidant and enzyme-inhibitory properties. A key structural feature is the double bond between carbons 2 and 3 (C2-C3) in conjugation with the 4-oxo (carbonyl) group in the C ring. This arrangement facilitates electron delocalization, which is vital for scavenging free radicals. nih.gov

Methoxy Groups : Rhamnazin is characterized by methoxy (-OCH3) groups at the C7 and C3' positions. The presence and position of methoxy groups can significantly alter a flavonoid's activity. mdpi.com For instance, the 7-methoxy group can enhance anti-inflammatory activity. mdpi.com Methylation can also increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes, while also affecting its interaction with specific enzyme binding pockets.

Glycosidic Moiety (Rutinoside) : The attachment of a rutinoside (a disaccharide composed of rhamnose and glucose) at the C3 position is a defining feature. Glycosylation generally increases the solubility of flavonoids in water. However, the large sugar group can also sterically hinder interaction with certain biological targets. The specific sugar attached and its linkage point are critical determinants of biological activity. mdpi.com The glycoside moiety must often be hydrolyzed in the gut for the aglycone (Rhamnazin) to be absorbed and exert systemic effects.

SAR studies indicate that the combination of the conjugated flavone system, the specific pattern of hydroxylation and methoxylation on the aromatic rings, and the nature of the glycosidic bond collectively define the pharmacological profile of Rhamnazin 3-rutinoside. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding how this compound might inhibit specific protein targets.

Beta-Glucan (B1580549) Synthase

Beta-glucan synthase is a crucial enzyme for the formation of the fungal cell wall, making it a prime target for antifungal drugs. mdpi.com In-silico molecular docking studies have been conducted to assess the potential of various phytochemicals to inhibit this enzyme. In an analysis of 32 different phytochemicals, this compound was identified as the most potent interacting molecule with 1,3-beta-glucan synthase. It demonstrated the strongest binding affinity with a notable binding energy, suggesting it could be a significant inhibitor of the enzyme.

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | 1,3-Beta-Glucan Synthase | -10.54 |

This strong interaction energy indicates a high affinity and stable binding within the active site of the enzyme, highlighting its potential as a lead compound for antifungal applications.

Bcl-2 and Bcl-xL

The B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-2 and Bcl-xL, are key regulators of apoptosis (programmed cell death). nih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, preventing them from undergoing apoptosis. unar.ac.id Therefore, inhibiting these proteins is a major strategy in cancer therapy. nih.gov

While numerous studies have demonstrated that various flavonoids can bind to and inhibit Bcl-2 and Bcl-xL, specific molecular docking research detailing the interaction of this compound with these particular proteins is not prominently available. However, studies on other flavonoids show they typically bind to a hydrophobic groove on the surface of Bcl-2/Bcl-xL, preventing these proteins from neutralizing pro-apoptotic partners. nih.govresearchgate.net Given its flavonoid structure, it is plausible that this compound could also interact with these targets, but dedicated computational studies are required to confirm its binding mode and affinity.

Theoretical Modeling and Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like this compound. These methods are used to calculate properties that govern the molecule's redox behavior and antioxidant capacity. nih.gov

Key parameters derived from DFT include:

HOMO (Highest Occupied Molecular Orbital) : The energy of the HOMO relates to the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor, which is a key aspect of antioxidant activity. growingscience.com

LUMO (Lowest Unoccupied Molecular Orbital) : The energy of the LUMO is related to the molecule's ability to accept an electron. growingscience.com

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which often correlates with higher biological activity. nih.gov

These calculations help explain the redox properties of flavonoids, which are central to their antioxidant effects. The primary mechanisms by which flavonoids scavenge free radicals are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov DFT can model the thermodynamics of these pathways to predict the dominant mechanism.

For the closely related flavonoid Rutin (B1680289) (Quercetin 3-rutinoside), DFT calculations using the M05-2X model have determined the HOMO energy to be -6.836 eV and the LUMO energy to be -0.522 eV. nih.gov These values provide a reasonable approximation for the electronic properties of this compound, suggesting it possesses the electronic characteristics of a potent antioxidant. The electron-donating nature implied by these orbital energies is consistent with the ability to neutralize reactive oxygen species, a hallmark of flavonoid bioactivity. mdpi.com

Challenges and Future Research Perspectives for Rhamnazin 3 Rutinoside

Addressing Research Gaps in Mechanistic Understanding

A significant challenge in the study of Rhamnazin (B190346) 3-rutinoside is the limited understanding of its precise molecular mechanisms of action. Research has predominantly focused on its aglycone, rhamnazin, which has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Rhamnazin promotes the dissociation of Nrf2 from its inhibitor, Keap1, by interacting with the Cys151 residue of Keap1, thereby suppressing Nrf2 ubiquitination and allowing it to translocate to the nucleus to activate antioxidant response elements. nih.gov This action contributes to its ability to mitigate oxidative stress. nih.gov

Furthermore, the anti-inflammatory properties of the aglycone rhamnetin (B192265) (structurally similar to rhamnazin) have been linked to the inhibition of key signaling pathways, including p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.gov Rhamnazin itself has been shown to inhibit nuclear factor-κB (NF-κB) activation. nih.gov

However, it remains a critical research gap whether Rhamnazin 3-rutinoside acts directly on these targets or functions as a pro-drug, requiring enzymatic hydrolysis in the body to release the active rhamnazin aglycone. The presence of the bulky rutinoside sugar moiety could significantly alter the molecule's ability to interact with cellular receptors and enzymes. Future research must focus on comparative studies between the glycoside and its aglycone to elucidate:

Its direct binding affinity to targets like Keap1, JNK1, and p38 MAPK. nih.gov

Its ability to modulate the Nrf2 and NF-κB signaling pathways directly. nih.govmdpi.com

The metabolic fate of the glycoside in vivo and in vitro to determine the extent and rate of its conversion to rhamnazin.

Strategies for Enhancing Bioavailability in Experimental Settings

Like many flavonoids, this compound is presumed to have low oral bioavailability due to factors such as poor aqueous solubility, potential degradation in the gastrointestinal tract, and rapid metabolism. This limitation poses a significant hurdle for conducting meaningful in vivo experimental studies. To overcome this, advanced drug delivery strategies are essential.

Nano-drug delivery systems offer a promising approach to enhance the bioavailability of flavonoids in experimental models. These technologies can improve solubility, protect the compound from degradation, and facilitate targeted delivery.

Potential Nano-delivery Strategies for this compound:

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Phospholipid vesicles that can encapsulate both hydrophilic and lipophilic compounds. | Can improve solubility and protect the compound from enzymatic degradation in the gut. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers (e.g., PLGA, chitosan). | Allows for controlled and sustained release, potentially increasing the compound's half-life in circulation. |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, which are well-tolerated by the body. | High encapsulation efficiency for lipophilic compounds and can enhance lymphatic transport, bypassing first-pass metabolism. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Increases the surface area for absorption, enhancing solubility and bioavailability. |

Applying these nanoencapsulation techniques in preclinical research would enable more accurate evaluation of the therapeutic potential of this compound by ensuring adequate systemic exposure.

Advanced Approaches for Quantitative Analysis and Quality Control

The accurate quantification of this compound in plant matrices, herbal preparations, and biological samples is fundamental for research and quality control. researchgate.netresearchgate.net Given the complexity of natural product extracts, advanced analytical techniques are required to ensure sensitivity, specificity, and reliability. openrepository.com

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the gold standard for flavonoid analysis. nih.govmdpi.com For structural confirmation and highly sensitive quantification, mass spectrometry (MS) is indispensable. researchgate.netsemanticscholar.org

Key Analytical Techniques for this compound:

| Technique | Detector | Application |

|---|---|---|

| UHPLC | Photodiode Array (PDA) | Provides rapid separation and quantification based on UV-Vis absorbance spectra, which can help identify the class of flavonoid. nih.gov |

| LC-MS/MS (Triple Quadrupole) | Mass Spectrometer (QqQ) | The most sensitive method for targeted quantification, using Multiple Reaction Monitoring (MRM) to specifically measure the parent and fragment ions of the target analyte. nih.gov |

| UHPLC-QTOF/MS | Quadrupole Time-of-Flight Mass Spectrometer | Ideal for identification and characterization of unknown compounds in a complex matrix, providing high-resolution mass data for accurate formula determination. frontiersin.orgmdpi.com |

Method validation according to established guidelines is crucial, encompassing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govfrontiersin.org The development of validated analytical methods will be essential for standardizing extracts used in research and ensuring the quality and consistency of herbal products containing this compound. who.intwho.int

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

Phytochemicals in their natural plant matrix often work in concert, producing synergistic effects where the combined biological activity is greater than the sum of the individual components. A significant future research perspective for this compound is the exploration of its potential synergistic interactions.

Studies could be designed to investigate the effects of this compound in combination with:

Other dietary phytochemicals: Combinations with compounds like curcumin (B1669340) or resveratrol (B1683913) could target multiple signaling pathways involved in inflammation or oxidative stress.

Conventional therapeutic agents: Investigating its use as an adjuvant with chemotherapeutic drugs could reveal potential for enhancing anti-cancer efficacy or mitigating drug-induced toxicity.

Such studies would provide a more holistic understanding of its bioactivity and could lead to the development of potent, multi-component formulations.

Potential for Developing Novel Research Tools and Biological Probes

The unique chemical structure of flavonoids like this compound offers potential for development into novel research tools. The flavonoid core possesses intrinsic fluorescence, which, although often weak, could be enhanced through chemical modification to create fluorescent probes.

Future research could explore: